molecular formula C13H8N4O3S2 B2565721 5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 476641-88-0

5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2565721
CAS No.: 476641-88-0
M. Wt: 332.35
InChI Key: UDSGLWSTVPGWLG-UHFFFAOYSA-N
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Description

5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound that features a unique combination of functional groups, including a nitro group, a pyridine ring, a thiazole ring, and a thiophene ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of pyridine with a halogenated thiazole intermediate in the presence of a palladium catalyst.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with elemental sulfur.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the thiophene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the nitro-thiophene intermediate with an amine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, reduce costs, and ensure scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group and the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is unique due to its combination of a nitro group, pyridine ring, thiazole ring, and thiophene ring, which confer distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry, materials science, and organic synthesis.

Properties

IUPAC Name

5-nitro-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3S2/c18-12(10-1-2-11(22-10)17(19)20)16-13-15-9(7-21-13)8-3-5-14-6-4-8/h1-7H,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSGLWSTVPGWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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